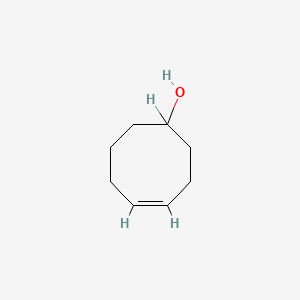

(R)-TCO-OH

Description

The exact mass of the compound Cyclooct-4-enol is 126.104465066 g/mol and the complexity rating of the compound is 96.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85081-69-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1R)-cyclooct-4-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m0/s1 |

InChI Key |

UCPDHOTYYDHPEN-QMMMGPOBSA-N |

Isomeric SMILES |

C1C/C=C/CCC(C1)O |

Canonical SMILES |

C1CC=CCCC(C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-TCO-OH: Chemical Properties, Structure, and Applications

For researchers, scientists, and drug development professionals, (R)-TCO-OH, a specific enantiomer of trans-cyclooct-4-enol, stands as a critical tool in the ever-evolving landscape of bioconjugation and targeted therapeutics. Its unique structural strain and chemical reactivity make it a highly sought-after reagent for "click chemistry," particularly in the construction of complex biomolecules and innovative drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, and experimental applications.

Core Chemical Properties and Structure

This compound is a trans-cyclooctene (B1233481) derivative featuring a hydroxyl group, which serves as a convenient handle for further chemical modifications. The defining characteristic of the TCO moiety is its strained double bond within the eight-membered ring, rendering it exceptionally reactive towards tetrazines in inverse-electron-demand Diels-Alder (iEDDA) reactions. This bioorthogonal reaction is known for its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.

The hydroxyl group in this compound can exist in two diastereomeric positions relative to the plane of the cyclooctene (B146475) ring: axial and equatorial. These two isomers exhibit different reactivity profiles, with the axial isomer generally showing faster reaction rates in iEDDA cycloadditions.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] |

| CAS Number | 39637-78-0[2] |

| Appearance | Typically a liquid or oil[1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents.[1] Water solubility is limited but can be improved through derivatization, for instance, with polyethylene (B3416737) glycol (PEG). |

Quantitative Data

A key feature of this compound is its rapid reaction kinetics with tetrazine derivatives, a cornerstone of its utility in bioconjugation. The rate of this reaction is one of the fastest known bioorthogonal ligations.[3]

Table 2: Reaction Kinetics of TCO-OH Isomers with 3,6-di(2-pyridyl)-s-tetrazine

| TCO-OH Isomer | Second-Order Rate Constant (k₂) in Aqueous Media |

| Axial | (80 ± 0.2) × 10³ M⁻¹s⁻¹ |

| Equatorial | (22 ± 0.04) × 10³ M⁻¹s⁻¹ |

Data sourced from a study on trans-cyclooct-4-enol derivatives, highlighting the enhanced reactivity of the axial isomer.

Table 3: Stability Profile of TCO Derivatives

| Condition | Observation |

| Aqueous Solution (Phosphate Buffer, pH 7.4) | Stable for extended periods (e.g., no degradation observed for up to 14 days for some derivatives).[4] |

| Human Serum | Slow deactivation (approximately 25% in 24 hours) has been observed for TCO conjugated to an antibody.[4] More stable derivatives have shown >97% remaining as the trans-isomer after 4 days.[4] |

| Presence of Thiols (e.g., glutathione) | Susceptible to isomerization to the less reactive cis-cyclooctene. This process is pH-dependent, being more rapid at higher pH.[4][5] |

| Long-term Storage | Can be stabilized for long-term storage by complexation with silver(I) ions.[6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its synthesis and use in bioconjugation.

Protocol 1: Diastereoselective Synthesis of axial-(R)-TCO-OH

This protocol is adapted from methods for the diastereoselective synthesis of axial-trans-cyclooctenols.

Objective: To synthesize axial-(R)-TCO-OH with high diastereoselectivity.

Materials:

-

trans-cyclooct-4-enone

-

Reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve trans-cyclooct-4-enone in anhydrous diethyl ether.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly add a solution of LiAlH₄ in diethyl ether to the cooled solution of trans-cyclooct-4-enone. The stereoselectivity of the reduction is temperature-dependent, favoring the formation of the axial alcohol at low temperatures.

-

Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at -78 °C by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture and wash the precipitate with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the axial and equatorial isomers.[7][8]

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines the basic steps for conjugating a TCO-functionalized molecule with a tetrazine-labeled counterpart.

Objective: To perform a bioorthogonal ligation between a TCO-containing molecule and a tetrazine-containing molecule.

Materials:

-

TCO-functionalized molecule (e.g., this compound derivatized protein)

-

Tetrazine-labeled molecule (e.g., a fluorescent dye with a tetrazine handle)

-

Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

-

Preparation of Reactants: Dissolve the TCO-functionalized molecule and the tetrazine-labeled molecule in the reaction buffer to the desired concentrations.

-

Reaction: Mix the two solutions. The reaction is typically rapid and can proceed at room temperature. Incubation times can range from a few minutes to an hour, depending on the concentrations and the specific reactivity of the TCO and tetrazine partners.[9]

-

Monitoring (Optional): The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which has a distinct absorbance around 520 nm.[3]

-

Purification (Optional): If necessary, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography or dialysis.[9]

Visualizing Workflows and Pathways

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in its rapid and specific reaction with tetrazines. This cycloaddition is a powerful tool for forging covalent bonds in complex biological environments.

Caption: The iEDDA reaction pathway of this compound with a tetrazine derivative.

Workflow for PROTAC Assembly and Action

This compound serves as a versatile linker in the synthesis of PROTACs, which are designed to hijack the cellular ubiquitin-proteasome system to degrade specific target proteins.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties [udspace.udel.edu]

- 9. interchim.fr [interchim.fr]

The Definitive Guide to (R)-TCO-OH in Click Chemistry: Mechanism, Kinetics, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (R)-TCO-OH, a key reagent in the field of click chemistry. We will delve into the intricacies of its reactivity, provide a comparative analysis of its performance, and present detailed experimental protocols for its application in bioconjugation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical biology, drug development, and molecular imaging.

Introduction to this compound and its Role in Bioorthogonal Chemistry

This compound, or (trans-cyclooct-4-enol), is a strained alkene that has gained significant prominence in bioorthogonal chemistry. Its utility lies in its ability to undergo highly specific and rapid reactions within complex biological environments without interfering with native biochemical processes. The primary reaction involving this compound is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazines. This reaction is renowned for its exceptionally fast kinetics, making it one of the most powerful tools for in vivo labeling, imaging, and drug delivery.[1][2][3]

The "(R)-" designation refers to the specific stereochemistry of the hydroxyl group on the trans-cyclooctene (B1233481) ring. This stereoisomer, also referred to as the axial isomer, exhibits enhanced reactivity compared to its equatorial counterpart, a crucial aspect that will be explored in detail in this guide.[4][5]

The Core Mechanism of Action: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The primary mechanism of action of this compound in click chemistry is the IEDDA reaction with a tetrazine derivative. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[6]

The key features of this reaction are:

-

Exceptional Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[3] This allows for efficient conjugation even at low concentrations typical of biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3]

-

High Specificity: TCO and tetrazine moieties are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring high specificity and minimizing off-target reactions.[6]

The frontier molecular orbital theory (FMO) explains the rapid kinetics of the IEDDA reaction. The high-energy Highest Occupied Molecular Orbital (HOMO) of the strained trans-cyclooctene (the dienophile) has a small energy gap with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine (the diene). This small energy gap facilitates a rapid cycloaddition.

The following diagram illustrates the IEDDA reaction mechanism:

Caption: Mechanism of the this compound and tetrazine IEDDA reaction.

The Critical Role of Stereochemistry: Axial vs. Equatorial Isomers

The hydroxyl group in TCO-OH can exist in two stereoisomeric forms: axial and equatorial. The (R)-enantiomer corresponds to the axial conformation. Computational and experimental studies have demonstrated that the axial isomer of functionalized TCOs is more reactive than the corresponding equatorial isomer.[4][5] This is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy barrier for the cycloaddition reaction. The reactivity trend is generally described as axial > equatorial.[5]

Quantitative Data on Reaction Kinetics

The reaction rate of TCO derivatives is a critical parameter for their application. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner (3,6-di-(2-pyridyl)-s-tetrazine) in aqueous media.

| TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |

| axial-TCO-OH | ~70,000 | High reactivity due to axial conformation. | [1] |

| equatorial-TCO-OH | ~17,500 | Lower reactivity compared to the axial isomer. | [4] |

| Diol-derivatized a-TCO | ~150,000 | Increased reactivity due to steric effects and improved hydrophilicity. | [1] |

| d-TCO | ~366,000 | Enhanced reactivity, stability, and hydrophilicity. | [6] |

| s-TCO | ~3,300,000 | The fastest TCO derivative to date, but with reduced stability. | [6] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in bioconjugation, specifically focusing on protein labeling.

General Protocol for Antibody Labeling with axial-TCO-OH

This protocol describes a two-step process for labeling an antibody: first, the activation of the hydroxyl group of this compound (or using a pre-activated derivative like an NHS ester), followed by conjugation to the antibody and subsequent reaction with a tetrazine-functionalized molecule.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

axial-TCO-NHS ester (or this compound with appropriate activating agents like EDC/Sulfo-NHS for carboxylated proteins)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

-

Tetrazine-labeled molecule (e.g., fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Protein Preparation:

-

TCO-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the axial-TCO-NHS ester in DMSO or DMF to a concentration of 10 mM.[6]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification of TCO-labeled Antibody:

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[7]

-

-

Tetrazine Ligation:

-

Prepare the TCO-modified antibody in the reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Mix the TCO-modified antibody and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[6]

-

The reaction is typically complete within 10-60 minutes at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[6]

-

-

Final Purification (Optional):

-

If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[6]

-

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and relationships involving this compound.

Caption: Workflow for antibody conjugation with axial-TCO-OH.

Caption: Workflow for pre-targeted in vivo imaging.

Conclusion

This compound is a powerful and versatile tool in the click chemistry toolbox. Its rapid, specific, and biocompatible reaction with tetrazines, enhanced by its axial stereochemistry, makes it an ideal choice for a wide range of applications in drug development, diagnostics, and fundamental biological research. This guide has provided a comprehensive overview of its mechanism of action, a quantitative comparison of its reactivity, and detailed experimental protocols to facilitate its effective implementation in the laboratory. As the field of bioorthogonal chemistry continues to evolve, the utility of well-characterized and highly reactive reagents like this compound will undoubtedly continue to expand.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Code Expansion for Site-Specific Labeling of Antibodies with Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

(R)-TCO-OH: A Technical Guide to Enantioselective Synthesis and Purification for Advanced Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R)-TCO-OH ((R)-trans-cyclooct-4-enol), a pivotal reagent in the field of bioorthogonal chemistry. Its application as a key linker in Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugation strategies necessitates a robust and well-defined methodology for obtaining the pure (R)-enantiomer. This document details a viable enantioselective synthesis route, purification protocols, and an illustrative application in targeted protein degradation.

Introduction to this compound in Bioorthogonal Chemistry

trans-Cyclooctenes (TCOs) are highly strained alkenes that exhibit exceptional reactivity towards tetrazines in inverse electron-demand Diels-Alder (iEDDA) reactions. This "click chemistry" ligation is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an invaluable tool for studying biological processes in living systems. The hydroxyl-functionalized derivative, TCO-OH, offers a convenient handle for conjugation to various molecules of interest.

The chirality of TCO-OH can significantly influence its biological activity and the properties of the resulting conjugates. The (R)-enantiomer, in particular, is increasingly utilized in the development of sophisticated biomedical tools, such as PROTACs, for targeted protein degradation.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The precise stereochemistry of the linker, which often incorporates this compound, can be critical for the efficacy of the PROTAC.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process that introduces chirality via enzymatic resolution. The general synthetic pathway involves the epoxidation of 1,5-cyclooctadiene (B75094) (COD), followed by reduction to cis-cyclooct-4-enol, enzymatic resolution of the cis-enol, and finally, photoisomerization to the desired trans-isomer.

A viable approach for the enantioselective synthesis involves the following key steps:

-

Epoxidation of 1,5-Cyclooctadiene (COD): This initial step can be performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the mono-epoxide. This reaction should be carefully controlled to minimize the formation of the di-epoxide.[3]

-

Reduction of the Epoxide: The epoxide is then reduced to the corresponding racemic cis-cyclooct-4-enol using a reducing agent like lithium aluminum hydride (LiAlH₄).[3]

-

Enzymatic Kinetic Resolution of (±)-cis-Cyclooct-4-enol: This is a critical step for introducing chirality. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one of the enantiomers of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For instance, selective acetylation of the (S)-enantiomer would leave the desired (R)-cis-cyclooct-4-enol unreacted.

-

Photoisomerization to this compound: The enantiomerically enriched (R)-cis-cyclooct-4-enol is then converted to the trans-isomer via photochemical isomerization. This is typically achieved by irradiating a solution of the cis-isomer in the presence of a sensitizer, such as methyl benzoate (B1203000).[3] The reaction is often performed in a flow system where the product is continuously trapped on a solid support impregnated with silver nitrate (B79036) (AgNO₃) to shift the equilibrium towards the trans-isomer.[3]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-cis-Cyclooct-4-enol

This protocol is based on established principles of enzymatic kinetic resolution of cyclic allylic alcohols.

Materials:

-

(±)-cis-Cyclooct-4-enol

-

Candida antarctica lipase B (CALB), immobilized

-

Vinyl acetate (B1210297)

-

Anhydrous solvent (e.g., toluene (B28343) or tert-butyl methyl ether)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (±)-cis-cyclooct-4-enol (1 equivalent) in the anhydrous solvent in a round-bottom flask.

-

Add immobilized CALB (e.g., 10-20% by weight of the substrate).

-

Add vinyl acetate (1.5-2 equivalents) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

-

Once the desired ee of the unreacted (R)-cis-cyclooct-4-enol is reached (ideally >95% ee), stop the reaction by filtering off the immobilized enzyme.

-

Remove the solvent and excess vinyl acetate under reduced pressure.

-

Purify the unreacted (R)-cis-cyclooct-4-enol from the (S)-acetate by column chromatography on silica (B1680970) gel.

Experimental Protocol: Photoisomerization of (R)-cis-Cyclooct-4-enol

This protocol describes a flow chemistry setup for the photoisomerization step.

Materials:

-

(R)-cis-Cyclooct-4-enol

-

Methyl benzoate (sensitizer)

-

Silver nitrate (AgNO₃) impregnated silica gel

-

Anhydrous solvent (e.g., diethyl ether or a mixture of diethyl ether and hexanes)

-

Flow photoreactor with a UV lamp (e.g., 254 nm)

-

Peristaltic pump

-

Chromatography column

Procedure:

-

Prepare the AgNO₃-impregnated silica gel by dissolving AgNO₃ in water, mixing with silica gel, and drying the mixture in the dark.

-

Pack a chromatography column with the AgNO₃-impregnated silica gel.

-

Prepare a solution of (R)-cis-cyclooct-4-enol and methyl benzoate in the anhydrous solvent.

-

Circulate the solution from a reservoir, through the photoreactor, and then through the AgNO₃/silica gel column before returning to the reservoir, using a peristaltic pump.

-

Irradiate the solution with the UV lamp as it passes through the photoreactor. The trans-isomer formed will be trapped on the column by forming a complex with the silver ions.

-

Monitor the disappearance of the cis-isomer from the solution by GC or TLC.

-

Once the reaction is complete, elute the trapped this compound from the column using a solution of ammonia (B1221849) in methanol (B129727) or a sodium chloride solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Further purify the this compound by column chromatography if necessary.

Purification and Characterization of this compound

The final purification of this compound to high enantiomeric purity is crucial for its intended applications. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for both analytical determination of enantiomeric excess and preparative separation of enantiomers.

Chiral HPLC/SFC Purification

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.[4] SFC is often preferred for preparative separations due to its higher speed, lower solvent consumption, and easier sample recovery.[]

General Method Development Strategy:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with different mobile phases.

-

Mobile Phase Optimization: For normal phase HPLC, typical mobile phases consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). For SFC, the mobile phase is typically supercritical CO₂ with an alcohol co-solvent. The ratio of the solvents is optimized to achieve the best separation.

-

Additive Effects: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution, especially for compounds with acidic or basic functional groups.

-

Temperature Optimization: Temperature can also affect the separation. Running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) may improve resolution.

Illustrative Chiral HPLC Protocol for this compound Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column: Amylose or cellulose-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H)

-

Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Detection: UV at a low wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the TCO-OH sample in the mobile phase.

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of this compound. The values are indicative and may vary depending on the specific reaction conditions and scale.

Table 1: Enantioselective Synthesis of this compound

| Step | Reaction | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Epoxidation | 1,5-Cyclooctadiene, m-CPBA | 80-90% | N/A (racemic) | [3] |

| 2 | Reduction | Epoxide, LiAlH₄ | >90% | N/A (racemic) | [3] |

| 3 | Enzymatic Resolution | (±)-cis-Cyclooct-4-enol, CALB, Vinyl Acetate | ~45% (for the resolved alcohol) | >95% | Based on principles from[6] |

| 4 | Photoisomerization | (R)-cis-Cyclooct-4-enol, Methyl Benzoate, AgNO₃/SiO₂ | 60-75% | >95% | [3] |

Table 2: Chiral Purification of this compound

| Method | Chiral Stationary Phase | Mobile Phase | Recovery | Final Purity | Final Enantiomeric Excess (ee) |

| Preparative Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) | Hexane/Isopropanol | >80% | >99% | >99% |

| Preparative Chiral SFC | Polysaccharide-based (e.g., Chiralpak AD) | CO₂/Methanol | >85% | >99% | >99% |

Application of this compound in a PROTAC Signaling Pathway

This compound is a valuable building block for constructing PROTACs. The following diagram illustrates the mechanism of a PROTAC that utilizes a TCO linker to target the protein BRD4 for degradation.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TCO-OH Reaction Kinetics with Tetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between (R)-trans-cyclooctenol ((R)-TCO-OH) and various tetrazine derivatives. The inverse electron demand Diels-Alder (IEDDA) reaction between TCO derivatives and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility.[1] This guide delves into the quantitative aspects of these reactions, offers detailed experimental protocols for their characterization, and visualizes key processes to aid in the design and implementation of TCO-tetrazine ligation strategies in research and drug development.

Introduction to TCO-Tetrazine Ligation

The reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) is a powerful bioorthogonal "click" chemistry tool.[2] The reaction proceeds via an IEDDA mechanism, where the electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly forming a stable dihydropyridazine (B8628806) conjugate.[2]

This compound is a specific, axially substituted trans-cyclooctenol derivative. The defined stereochemistry and the presence of a hydroxyl group for further functionalization make it a valuable building block in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[3][4] Understanding the kinetics of its reaction with different tetrazines is crucial for optimizing labeling efficiency, designing in vivo experiments, and developing novel therapeutic and diagnostic agents.

Quantitative Reaction Kinetics Data

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the TCO-tetrazine ligation. A higher k₂ value indicates a faster reaction, which is highly desirable for applications involving low reactant concentrations, such as in vivo imaging and targeted drug delivery. The following table summarizes reported second-order rate constants for the reaction of various TCO derivatives with different tetrazines under specified conditions.

| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

| (E)-cyclooct-4-enol | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 Methanol/Water, 25°C | [1] |

| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C | |

| Axial TCO-carbamate | Dipyridyl-tetrazine | 57.7 | Not specified | |

| Axial TCO-carbamate | Dimethyl-tetrazine | 0.54 | Not specified | |

| TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C | |

| TCO | Highly reactive pyrimidyl-phenyl-Tz | >39,000 | DPBS, 37°C | |

| sTCO (syn-diastereomer) | PEGylated diphenyl-s-tetrazine derivative | 3.7 x 10⁴ (± 0.1 x 10³) | 55:45 MeOH:water, 25°C | [5] |

| sTCO (anti-diastereomer) | PEGylated diphenyl-s-tetrazine derivative | 3.3 x 10⁴ (± 0.1 x 10³) | 55:45 MeOH:water, 25°C | [5] |

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing the reactivity of different TCO-tetrazine pairs. Below are detailed protocols for common methods used to measure these kinetics.

Stopped-Flow Spectrophotometry

This is the most common method for measuring fast reaction kinetics, such as those of TCO-tetrazine ligations. The technique allows for the rapid mixing of two reactants and the immediate monitoring of the reaction's progress by observing changes in absorbance.[6][7]

Objective: To determine the second-order rate constant (k₂) of the reaction between this compound and a tetrazine derivative under pseudo-first-order conditions.

Materials:

-

This compound

-

Tetrazine derivative with a distinct chromophore (e.g., absorbance in the visible region)

-

Anhydrous DMSO or DMF

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine derivative in anhydrous DMSO or DMF (e.g., 10 mM).

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).

-

On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired working concentrations. The final concentration of the organic solvent should be kept low (e.g., <1%) to mimic physiological conditions.

-

To establish pseudo-first-order conditions, the concentration of this compound should be in large excess (at least 10-fold) compared to the tetrazine concentration. For example, a final tetrazine concentration of 10 µM and this compound concentrations ranging from 100 µM to 500 µM.

-

-

Stopped-Flow Measurement:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

-

Load the tetrazine solution into one syringe and the this compound solution into the other syringe.

-

Initiate the measurement. The instrument will rapidly mix equal volumes of the two solutions, and data acquisition will begin simultaneously.

-

Monitor the decrease in the tetrazine's absorbance at its λ_max (typically between 510 and 550 nm) over time.[8]

-

Collect data for at least 5-7 half-lives of the reaction.

-

-

Data Analysis:

-

The observed rate constant (k_obs) for each this compound concentration is determined by fitting the absorbance decay curve to a single exponential equation: A(t) = A₀ * exp(-k_obs * t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.

-

The second-order rate constant (k₂) is then determined by plotting the observed rate constants (k_obs) against the corresponding concentrations of this compound. The slope of the resulting linear fit is equal to k₂.[9]

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to monitor the progress of the TCO-tetrazine reaction by separating and quantifying the reactants and the product over time. This method is particularly useful for slower reactions or when spectrophotometric monitoring is not feasible.[10]

Objective: To determine the second-order rate constant (k₂) by monitoring the consumption of reactants and formation of the product.

Materials:

-

This compound

-

Tetrazine derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., an excess of a highly reactive tetrazine or TCO derivative to stop the reaction at specific time points)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

-

Reaction Setup:

-

Prepare solutions of this compound and the tetrazine derivative in the reaction buffer at known concentrations.

-

Initiate the reaction by mixing the two solutions at a defined time (t=0).

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a quenching solution.

-

-

HPLC Analysis:

-

Develop an HPLC method that can effectively separate the this compound, the tetrazine, and the dihydropyridazine product.

-

Inject the quenched samples into the HPLC system.

-

Integrate the peak areas of the reactants and/or the product at each time point.

-

-

Data Analysis:

-

Create a calibration curve for each compound to relate peak area to concentration.

-

Plot the concentration of one of the reactants versus time.

-

For a second-order reaction with a 1:1 stoichiometry, the rate law is: rate = k₂ * [this compound] * [Tetrazine].

-

The integrated rate law can be used to determine k₂ from the concentration versus time data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of signals corresponding to the reactants and the appearance of signals for the product.[11][12]

Objective: To determine the reaction kinetics by monitoring changes in the NMR spectrum over time.

Materials:

-

This compound

-

Tetrazine derivative

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve known concentrations of this compound and the tetrazine derivative in the deuterated solvent inside an NMR tube.

-

Acquire an initial spectrum (t=0) immediately after mixing.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Ensure consistent acquisition parameters (e.g., temperature, number of scans) throughout the experiment.

-

-

Data Analysis:

-

Integrate the signals corresponding to specific, non-overlapping protons of the reactants and the product in each spectrum.

-

The relative integrals can be used to determine the concentration of each species at different time points.

-

Use the integrated rate laws for second-order reactions to calculate the rate constant, k₂.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound and tetrazine reaction.

References

- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. web.williams.edu [web.williams.edu]

- 7. Stopped-flow - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajrt.dz [ajrt.dz]

- 12. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy | MDPI [mdpi.com]

(R)-TCO-OH: A Technical Guide to a Bioorthogonal Chemistry Linchpin

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioorthogonal chemistry, the ability to perform specific and efficient chemical transformations within complex biological systems is paramount. Among the arsenal (B13267) of tools available, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands out for its exceptionally fast reaction kinetics and superb biocompatibility. At the heart of this powerful ligation strategy is (R)-trans-cyclooct-4-enol, or (R)-TCO-OH, a highly strained alkene that has become a cornerstone for researchers in chemical biology, drug development, and molecular imaging.

This technical guide provides an in-depth exploration of this compound, covering its core properties, synthesis, and key applications. It is designed to be a comprehensive resource for researchers seeking to leverage the power of this remarkable bioorthogonal reagent.

Core Properties of this compound

This compound is a stable, synthetically accessible, and highly reactive dienophile. Its utility in bioorthogonal chemistry stems from the significant ring strain of the trans-configured double bond within the eight-membered ring. This strain is released upon the [4+2] cycloaddition reaction with a tetrazine, providing a strong thermodynamic driving force for the reaction.

Chemical Structure:

-

Systematic Name: (1R,4E)-Cyclooct-4-en-1-ol

-

Molecular Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol

-

CAS Number: 39637-78-0[1]

The hydroxyl group provides a convenient handle for conjugation to a wide variety of molecules, including proteins, antibodies, small molecules, and nanoparticles, without significantly impacting the reactivity of the trans-cyclooctene (B1233481) core. The stereochemistry of the hydroxyl group can influence reactivity, with the axial isomer often exhibiting faster kinetics than the equatorial isomer.

The TCO-Tetrazine Ligation: A Reaction of Unparalleled Speed

The reaction between this compound and a tetrazine is a cornerstone of "click" chemistry. This iEDDA reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known[2][3]. This rapid ligation proceeds efficiently at low concentrations and under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for a cytotoxic catalyst[4]. The reaction is highly specific, with minimal cross-reactivity towards endogenous functional groups found in biological systems[4]. The only byproduct of this reaction is nitrogen gas, rendering the process clean and biocompatible[2].

Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is highly dependent on the substituents on both the TCO and the tetrazine. The following table summarizes representative second-order rate constants for the reaction of various TCO derivatives with different tetrazines.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| trans-cyclooct-4-enol (TCO-OH) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | [3] |

| TCO-PEG₄ | Methyl-tetrazine | 69,400 | Dulbecco's Phosphate Buffered Saline (DPBS) | [5] |

| sTCO-CH₂OH (syn) | Diphenyl-s-tetrazine analog | 2.86 x 10⁵ | Water | [6] |

| sTCO-CH₂OH (syn) | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water | [6] |

| TCO-PEG₄ | P1 (Tz-polymer) | 460 | Phosphate Buffered Saline (PBS) | [7] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing trans-cyclooctenes is through the photochemical isomerization of their more stable cis-isomers[3][8].

Materials:

-

cis-cyclooct-4-enol

-

Methyl benzoate (B1203000) (sensitizer)

-

Hexanes or other suitable solvent

-

Photoreactor equipped with a 254 nm UV lamp

-

Silica (B1680970) gel for chromatography

Procedure:

-

Prepare a solution of cis-cyclooct-4-enol and a molar equivalent of methyl benzoate in hexanes in a quartz reaction vessel. The concentration should be low, typically in the range of 0.01-0.05 M, to prevent polymerization.

-

Degas the solution with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the excited state.

-

Irradiate the solution in the photoreactor at 254 nm. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting mixture of cis- and trans-isomers by silica gel chromatography. The trans-isomer is generally less polar than the cis-isomer. The separation of the axial and equatorial isomers of the alcohol may require careful chromatography.

Protein Labeling via TCO-Tetrazine Ligation

This protocol describes the general procedure for labeling a protein that has been functionalized with a tetrazine using a TCO-containing probe (e.g., a fluorescent dye-TCO conjugate).

Materials:

-

Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-probe stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Spin desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the TCO-probe stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. Protect from light if using a fluorescent probe[4].

-

-

Purification:

-

Remove unreacted TCO-probe using a spin desalting column or SEC[4].

-

-

Characterization:

-

Confirm labeling by SDS-PAGE (visualizing fluorescence if applicable), UV-Vis spectroscopy (observing absorbance peaks for both the protein and the probe), or mass spectrometry[4].

-

Applications in Drug Development and Beyond

The unique properties of this compound have led to its widespread adoption in various areas of research and development.

Pretargeted Imaging

In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiotracer) is administered, which rapidly and specifically reacts with the TCO-tagged antibody at the target site. This strategy significantly improves the target-to-background signal ratio in imaging applications[1][9].

PROTACs and Drug Delivery

This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[10][11]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The TCO moiety can be incorporated into one part of the PROTAC, allowing for its assembly with a tetrazine-modified counterpart, potentially even within a cellular context in a "click-in-situ" approach[12]. Furthermore, the "click-to-release" strategy employs TCO derivatives that, upon reaction with a tetrazine, release a therapeutic agent, enabling targeted drug delivery.

Stability Considerations

While trans-cyclooctenes are highly reactive, their stability in biological media is a crucial factor for in vivo applications. TCOs can isomerize to their unreactive cis-isomers, a process that can be promoted by thiols and certain metal ions[13]. The stability of TCO derivatives varies, and for applications requiring long incubation times in vivo, more stable TCO variants may be necessary. However, for many applications, the rapid reaction kinetics of the TCO-tetrazine ligation outcompete the rate of isomerization, ensuring efficient labeling[13].

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its exceptional reactivity, specificity, and biocompatibility have cemented its role in a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. As research continues to push the boundaries of what is possible within living systems, the importance of robust and reliable chemical tools like this compound will only continue to grow. This guide provides a solid foundation for researchers to understand and effectively utilize this remarkable molecule in their own investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating Stereochemistry in Bioorthogonal Chemistry: A Technical Guide to (R)-TCO-OH and (S)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioorthogonal chemistry, the precise control over molecular architecture is paramount for achieving desired reaction kinetics, stability, and biological outcomes. Trans-cyclooctene (B1233481) (TCO) derivatives, particularly TCO-OH, have emerged as powerful tools for "click" chemistry reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. While the synthesis of TCO-OH yields a racemic mixture of (R)- and (S)-enantiomers, a comprehensive understanding of their individual stereochemical contributions is crucial for the rational design of next-generation probes and therapeutics.

This technical guide provides an in-depth exploration of the stereochemistry of TCO-OH, focusing on the available scientific literature. It aims to equip researchers with the knowledge to make informed decisions when selecting and applying these reagents in their experimental workflows.

The Critical Role of Stereochemistry in TCO Derivatives

The reactivity of trans-cyclooctene is largely attributed to its significant ring strain.[1] The introduction of substituents, such as a hydroxyl group in TCO-OH, gives rise to stereoisomers. The spatial arrangement of these substituents can significantly influence the molecule's conformation, stability, and reactivity in bioorthogonal ligations.

While the distinction between the (R)- and (S)-enantiomers of TCO-OH is a fundamental stereochemical consideration, the current body of scientific literature places a greater emphasis on the impact of axial and equatorial diastereomers on the reactivity of substituted TCOs.[2] This is because the axial or equatorial position of a substituent on the TCO ring has a more pronounced effect on the ring's conformation and, consequently, its strain and accessibility for reaction.

A Note on (R)- vs. (S)-TCO-OH: Extensive searches of the current scientific literature reveal a notable lack of direct comparative studies focusing on the kinetic and stability differences between the (R)- and (S)-enantiomers of TCO-OH. The primary focus remains on the more impactful axial vs. equatorial diastereomerism. Therefore, this guide will focus on the well-documented stereochemical aspects of substituted TCOs, which are essential for any researcher working with these molecules.

Axial vs. Equatorial Isomers: The Dominant Factor in Reactivity

The hydroxyl group in TCO-OH can exist in two primary diastereomeric forms: axial and equatorial. Density functional theory (DFT) calculations have shown that the axial isomer of a functionalized TCO is energetically less favorable (higher in energy) than its equatorial counterpart.[2] This increased ground-state energy of the axial isomer leads to a lower activation energy barrier for the IEDDA reaction, resulting in significantly faster reaction rates.

Experimental evidence consistently supports this theoretical framework. Studies have demonstrated that the axial isomer of a functionalized TCO can be up to four times more reactive than the corresponding equatorial isomer.[2] This substantial difference in reactivity underscores the importance of considering the diastereomeric composition of TCO-OH reagents in experimental design.

Quantitative Comparison of TCO Derivative Reactivity

The following table summarizes key kinetic data for various TCO derivatives, highlighting the impact of stereochemistry and substitution on reaction rates with tetrazines.

| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Axial Isomer (Functionalized TCO) | 3,6-dipyridyl-s-tetrazine derivative | ~4x faster than equatorial isomer | Not specified | [2] |

| Equatorial Isomer (Functionalized TCO) | 3,6-dipyridyl-s-tetrazine derivative | Slower than axial isomer | Not specified | [2] |

| s-TCO-OH | Amido-substituted dipyridyltetrazine | 3.3 x 10⁶ | Water | [3] |

| d-TCO | Amido-substituted dipyridyltetrazine | 3.7 x 10⁵ | Water | [3] |

| Parent TCO | Electron-deficient Tetrazines | 2.0 x 10³ | Organic solvents, water, cell media, or cell lysates | [2] |

| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 150 ± 8 x 10³ | Not specified | [2] |

| Axial diastereomer of trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine derivative | 70 ± 2 x 10³ | Not specified | [2] |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | 13 ± 0.08 x 10³ | PBS at 37 °C | [2] |

Stability Considerations for TCO Derivatives

A critical trade-off exists between the reactivity and stability of TCO derivatives. The high ring strain that confers rapid reaction kinetics also renders the molecule more susceptible to isomerization and degradation. The more reactive, conformationally strained TCOs, such as s-TCO and d-TCO, are more prone to deactivation upon long-term storage and can be sensitive to thiols.[4] For applications requiring long-term stability, particularly in complex biological environments, the more resilient parent TCO derivatives may be more suitable.[4]

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation

This protocol provides a general framework for the ligation of a TCO-functionalized molecule with a tetrazine-containing counterpart. Optimization of reaction conditions (e.g., concentration, temperature, and incubation time) may be necessary for specific applications.

Materials:

-

TCO-functionalized molecule (e.g., (R/S)-TCO-OH)

-

Tetrazine-labeled molecule

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.0-9.0)[5]

-

Anhydrous DMSO or DMF for stock solutions

-

Purification system (e.g., spin desalting column or size-exclusion chromatography)[6]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the TCO-functionalized molecule in anhydrous DMSO or DMF.

-

Prepare a solution of the tetrazine-labeled molecule in the desired reaction buffer.

-

-

Reaction Initiation:

-

Add the TCO stock solution to the tetrazine solution. The final concentration of reactants will depend on the specific application and the kinetics of the reaction.

-

-

Incubation:

-

Purification:

-

Remove unreacted reagents and byproducts using an appropriate purification method, such as a spin desalting column for proteins or size-exclusion chromatography for higher resolution separation.[6]

-

Synthesis of trans-cyclooct-4-enol (TCO-OH)

The synthesis of TCO-OH is typically achieved through a multi-step process involving the photoisomerization of a cis-cyclooctene precursor.[2][7]

Workflow for TCO-OH Synthesis

Caption: A generalized workflow for the synthesis of TCO-OH.

Logical Workflow for Utilizing TCO-OH in Bioorthogonal Labeling

The following diagram illustrates a typical workflow for a bioorthogonal labeling experiment using a TCO-functionalized probe.

Caption: A logical workflow for a typical bioorthogonal labeling experiment.

Signaling Pathway Visualization

While there is no specific signaling pathway directly modulated by the R/S stereochemistry of TCO-OH, the application of these probes allows for the visualization and study of various biological pathways. For instance, a TCO-labeled antibody could be used to target a cell surface receptor, and a tetrazine-fluorophore could be used to visualize its downstream signaling.

The following is a generic representation of a signaling pathway that could be studied using TCO-tetrazine ligation.

Caption: A generic signaling pathway that can be investigated using TCO-probes.

Conclusion and Future Directions

The stereochemistry of TCO-OH and its derivatives is a critical factor influencing their performance in bioorthogonal applications. While the current understanding is predominantly focused on the significant impact of axial versus equatorial diastereomers on reactivity, the specific roles of the (R)- and (S)-enantiomers of TCO-OH remain an underexplored area of research. Future studies directly comparing the kinetic and stability profiles of enantiomerically pure (R)-TCO-OH and (S)-TCO-OH are warranted and will undoubtedly contribute to the development of more precise and efficient bioorthogonal tools. For researchers currently utilizing TCO-OH, a thorough understanding of the diastereomeric composition of their reagents is essential for achieving reproducible and reliable experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. trace.tennessee.edu [trace.tennessee.edu]

An In-depth Technical Guide to the TCO-Tetrazine Ligation Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone of bioorthogonal chemistry. Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have made it an indispensable tool in chemical biology, drug development, and molecular imaging.[1][2][3] This guide provides a comprehensive overview of the TCO-tetrazine ligation, including its core principles, quantitative kinetic data, detailed experimental protocols, and key applications.

Core Principles of the TCO-Tetrazine Ligation

The TCO-tetrazine ligation is a type of [4+2] cycloaddition. Unlike the conventional Diels-Alder reaction, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction.[] The process occurs in two main steps:

-

[4+2] Cycloaddition: The tetrazine and TCO rapidly react to form an unstable dihydropyridazine (B8628806) intermediate.

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable pyridazine (B1198779) product. The release of N₂ gas is the sole byproduct, making this a very clean reaction.[5]

The reaction's bioorthogonality is a key feature; TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring that the ligation is highly specific to the intended targets.[5]

Quantitative Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[5] This high reactivity allows for efficient conjugation even at the low micromolar or nanomolar concentrations typically used in biological experiments.[3] The kinetics are influenced by the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.

The following tables summarize the second-order rate constants for various TCO and tetrazine derivatives, providing a basis for selecting the optimal reagents for a specific application.

Table 1: Second-Order Rate Constants of Various Tetrazine Derivatives with TCO

| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Methanol/Water (9:1) | 25 | ~2,000 | [6] |

| Hydrogen-substituted tetrazines | TCO | Aqueous Media | N/A | up to 30,000 | [6][7] |

| Methyl-substituted tetrazines | TCO | Aqueous Media | N/A | ~1,000 | [6] |

| Various Tetrazine Scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230 | [6] |

| Various Tetrazine Scaffolds | TCO-PEG₄ | DPBS | 37 | 1,100 - 73,000 | [6][8] |

| General TCO-Tetrazine | TCO | N/A | N/A | up to 1 x 10⁶ | [5] |

| 2-pyridyl-tetrazine | TCO | 1,4-dioxane | 25 | 620 | [8] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | N/A | 118 | [2] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | N/A | 3.6 | [2] |

Table 2: Second-Order Rate Constants of Conformationally Strained TCO (sTCO) Derivatives

| TCO Derivative | Tetrazine Derivative | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| anti-sTCO | Diphenyl-s-tetrazine analog | Water | 2.86 x 10⁵ | [9] |

| anti-sTCO | Di-2-pyridyl-s-tetrazine analog | Water | 3.3 x 10⁶ | [9] |

Note: Reaction rates can vary based on specific buffer conditions, pH, and the nature of the molecules being conjugated.

Experimental Protocols

This section provides detailed methodologies for common applications of the TCO-tetrazine ligation.

General Protocol for Antibody Labeling with TCO-NHS Ester

This protocol describes the modification of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Antibody of interest (in an amine-free buffer like PBS)

-

TCO-PEG-NHS ester

-

Anhydrous, amine-free DMSO or DMF

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns or dialysis equipment

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column to remove any amine-containing stabilizers (e.g., Tris, glycine).[10]

-

TCO-NHS Ester Stock Solution: Immediately before use, allow the TCO-PEG-NHS ester vial to equilibrate to room temperature to prevent condensation. Dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[10][11]

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[1][10]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[10]

-

Characterization (Optional): Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent has a chromophore.

Small Molecule-Linker Conjugation

This protocol outlines the conjugation of a small molecule drug containing a carboxylic acid to a TCO-linker that has a hydroxyl group.

Materials:

-

Small molecule drug with a carboxylic acid group

-

TCO-linker with a hydroxyl group (e.g., TCO-PEG-OH)

-

Carbodiimide (B86325) activator (e.g., EDC)

-

Activating agent (e.g., NHS or Sulfo-NHS)

-

Anhydrous organic solvent (e.g., DMF or DMSO)

-

Reverse-phase HPLC for purification

Procedure:

-

Activation of Small Molecule: In an anhydrous organic solvent, activate the carboxylic acid group of the small molecule drug by adding a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS).[12]

-

Conjugation: Add the TCO-linker to the activated small molecule solution. Allow the reaction to proceed at room temperature for several hours to overnight.[12]

-

Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.[12]

-

Characterization: Confirm the structure and purity of the final conjugate using LC-MS and/or NMR.[12]

Cell Surface Protein Labeling

This protocol describes a two-step approach for labeling a specific protein on the surface of live cells.

Materials:

-

Live cells cultured in appropriate media

-

Targeting molecule functionalized with TCO (e.g., an antibody-TCO conjugate from Protocol 3.1)

-

Tetrazine-fluorophore conjugate

-

Cell culture medium and PBS (pH 7.4)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Plate cells and grow to the desired confluency. Wash the cells gently with pre-warmed PBS or serum-free media.

-

Primary Labeling (TCO): Incubate the cells with the TCO-functionalized targeting molecule (e.g., antibody-TCO) in serum-free media for 30-60 minutes at 37°C or 4°C to prevent receptor internalization.

-

Washing: Gently wash the cells two to three times with cold PBS to remove any unbound TCO-antibody.

-

Secondary Labeling (Tetrazine-Fluorophore): Incubate the cells with the tetrazine-fluorophore conjugate in serum-free media for 10-30 minutes at room temperature, protected from light.

-

Final Wash: Wash the cells two to three times with cold PBS to remove excess tetrazine-fluorophore.

-

Imaging: Image the cells immediately using a fluorescence microscope or analyze by flow cytometry.

Applications in Drug Development

The robustness and efficiency of the TCO-tetrazine ligation have led to its widespread adoption in various stages of drug development.

Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies. This results in more homogeneous ADC populations with defined drug-to-antibody ratios (DARs), leading to improved therapeutic windows and more predictable pharmacokinetic profiles compared to traditional stochastic labeling methods.[12]

Pretargeting Strategies for Imaging and Therapy

In pretargeting, a non-radiolabeled, TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the pre-localized antibody at the target site. This approach significantly reduces the radiation dose to healthy tissues and allows for the use of short-lived radioisotopes for PET or SPECT imaging and therapy.[13]

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Labeling with NHS Ester | Hydrolysis of the NHS ester due to moisture. | Allow reagent vial to warm to room temperature before opening. Use fresh, anhydrous DMSO/DMF for stock solutions.[1][14] |

| Buffer contains primary amines (e.g., Tris, glycine). | Buffer exchange the protein/molecule into an amine-free buffer (e.g., PBS, HEPES) before labeling.[14] | |

| Suboptimal pH for the reaction. | Ensure the reaction buffer pH is between 7.2 and 9.0.[14] | |

| Low Yield in TCO-Tetrazine Ligation | One or both components are not sufficiently labeled. | Confirm the degree of labeling of both the TCO and tetrazine-modified molecules. Repeat the labeling step if necessary.[1] |

| Steric hindrance between large biomolecules. | Use reagents with longer PEG linkers to increase the distance between the reactive moieties.[10] | |

| Protein Aggregation/Precipitation | High degree of labeling with hydrophobic TCO/tetrazine reagents. | Reduce the molar excess of the labeling reagent. Use reagents incorporating hydrophilic PEG spacers to improve solubility.[6] |

| Protein concentration is too high. | Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[6] |

Conclusion

The TCO-tetrazine ligation stands out as a premier bioorthogonal reaction due to its exceptional kinetics, selectivity, and biocompatibility.[15] For researchers and professionals in drug development, it offers a robust and versatile platform for creating precisely engineered bioconjugates, from ADCs with enhanced therapeutic properties to advanced pretargeting systems for diagnostics and therapy. By understanding the core principles, kinetics, and experimental nuances detailed in this guide, scientists can effectively harness the power of this remarkable chemical tool to advance their research and development goals.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

solubility and stability of (R)-TCO-OH

An In-depth Technical Guide on the Solubility and Stability of (R)-TCO-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a trans-cyclooctene (B1233481) derivative, is a crucial tool in the field of chemical biology and drug development. As a bifunctional linker, it plays a pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its utility stems from the strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific bioorthogonal "click" reactions with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) mechanism. The hydroxyl group provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of the , supported by experimental protocols and data to aid researchers in its effective application.

Core Properties of this compound

This compound is an alkyl chain-based PROTAC linker. The TCO group is a key component for click chemistry, reacting with tetrazine-containing molecules in a catalyst-free manner to form a stable covalent bond. This reaction is noted for being the fastest biologically compatible ligation technology currently available[1].

Solubility Data

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a stock solution solvent[1]. |

| Dimethylformamide (DMF) | Soluble | Recommended to be used in its anhydrous form to preserve the integrity of the TCO group[2]. |

| Water | Limited | The presence of the hydroxyl group may impart some aqueous solubility, but it is generally expected to be low due to the hydrophobic cyclooctene (B146475) ring. The use of co-solvents or derivatization with hydrophilic linkers like PEG can improve water solubility[3]. |

| Ethanol | Soluble | Mentioned as a potential solvent in tiered solubility testing protocols[4]. |

| Cell Culture Media | Variable | Solubility should be determined empirically. The presence of salts and proteins may affect solubility[4]. |

Stability Profile

The stability of TCO derivatives is a critical factor for their successful application, particularly in biological systems. The primary degradation pathway for trans-cyclooctenes is isomerization to the unreactive cis-isomer. Several factors can influence the stability of this compound.

| Condition/Factor | Effect on Stability | References |

| Thiols | TCO derivatives can isomerize in the presence of thiols, such as glutathione (B108866) (GSH), which is abundant in the cellular environment. | [5] |

| Copper-containing Proteins | Serum proteins containing copper have been shown to promote the isomerization of TCO to its cis-form. | [5] |

| Ring Strain | Highly strained TCO derivatives, while more reactive in IEDDA reactions, tend to be less stable. This compound is considered to have moderate stability. | [5] |

| Temperature | Long-term storage at elevated temperatures is not recommended. For long-term storage, -20°C is advised[1]. Short-term storage can be at 0-4°C[1]. | [1][2] |

| Light and Moisture | It is recommended to store this compound protected from light and moisture to maintain its integrity[2]. | [2] |

| Biological Media | The stability in biological media can be variable. For instance, ox-TCO, a related compound, demonstrated stability comparable to TCO-OH in the presence of cysteine for up to 16 hours[6]. However, significant degradation of some TCOs has been observed in mouse serum within hours[7]. | [6][7] |

| Silver (I) Complexation | The shelf-life of more reactive trans-cyclooctenes can be significantly extended by forming stable Ag(I) metal complexes. These complexes can be readily dissociated in the presence of NaCl, which is abundant in cell media[7]. | [7][8] |

Experimental Protocols

Detailed experimental protocols for specifically determining the are not published. However, established methods for small molecules can be readily adapted.

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is based on the gold standard saturation shake-flask (SSF) method for determining thermodynamic equilibrium solubility[9][10].

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium[9].

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Ensure that the chosen method does not cause the precipitation or further dissolution of the compound.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical method, such as HPLC-UV or LC-MS. If necessary, dilute the sample with the solvent.

-

Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested buffer.

Protocol 2: Assessment of Stability in Biological Media

This protocol adapts a flow cytometry-based method to assess the stability of cyclooctyne (B158145) derivatives in a biologically relevant environment[11][12].

-

Preparation of TCO-functionalized beads: Covalently attach this compound to fluorescently labeled microbeads.

-

Incubation: Resuspend the TCO-functionalized beads in the biological medium of interest (e.g., cell lysate or serum) and in a control buffer (e.g., PBS). Incubate the suspensions at 37°C.

-

Time-point Analysis: At various time points (e.g., 0, 2, 4, 8, 16, 24 hours), take an aliquot from each suspension.

-